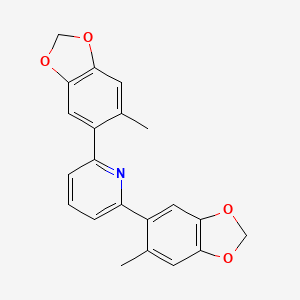
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzodioxole Derivatives: The initial step involves the synthesis of 6-methyl-2H-1,3-benzodioxole derivatives through cyclization reactions.
Coupling Reactions: These derivatives are then coupled with pyridine precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzodioxole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism by which 2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2H-1,3-benzodioxol-5-yl)pyridine: Lacks the methyl groups, which may affect its reactivity and binding properties.
2,6-Bis(6-chloro-2H-1,3-benzodioxol-5-yl)pyridine: Contains chlorine substituents, potentially altering its electronic properties and biological activity.
Uniqueness
2,6-Bis(6-methyl-2H-1,3-benzodioxol-5-yl)pyridine is unique due to the presence of methyl groups on the benzodioxole rings, which can influence its chemical reactivity and interactions with biological targets
Propriétés
Numéro CAS |
697284-17-6 |
|---|---|
Formule moléculaire |
C21H17NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2,6-bis(6-methyl-1,3-benzodioxol-5-yl)pyridine |
InChI |
InChI=1S/C21H17NO4/c1-12-6-18-20(25-10-23-18)8-14(12)16-4-3-5-17(22-16)15-9-21-19(7-13(15)2)24-11-26-21/h3-9H,10-11H2,1-2H3 |
Clé InChI |
XYJFNZVMNCMNKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C3=NC(=CC=C3)C4=CC5=C(C=C4C)OCO5)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)

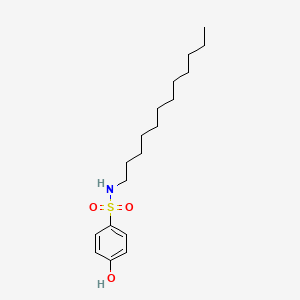
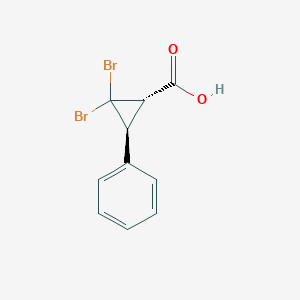
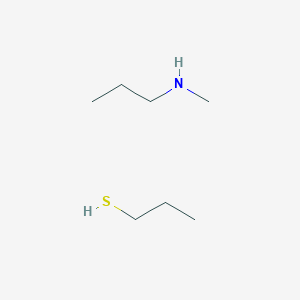

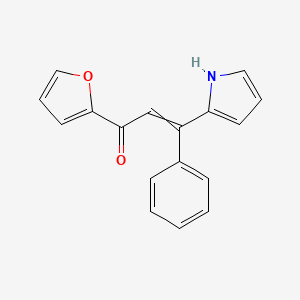


![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
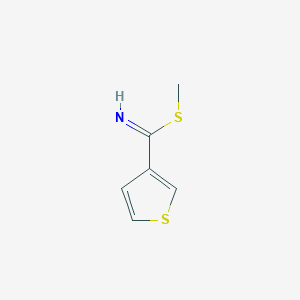
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

